molecular formula C8H5IO2 B1386316 7-Iodobenzofuran-3(2H)-one CAS No. 20143-57-1

7-Iodobenzofuran-3(2H)-one

Cat. No.: B1386316
CAS No.: 20143-57-1
M. Wt: 260.03 g/mol
InChI Key: YHVGJABRPNYHGU-UHFFFAOYSA-N
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Description

7-Iodobenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the 7th position and a ketone group at the 3rd position makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodobenzofuran-3(2H)-one can be achieved through several methods, including:

    Halogenation of Benzofuran: Starting with benzofuran, the iodine atom can be introduced at the 7th position using iodine and a suitable oxidizing agent.

    Cyclization Reactions: Another method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring with the iodine and ketone functionalities in place.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Iodobenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or further oxidized to a carboxylic acid.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzofurans can be formed.

    Reduction Products: 7-Iodobenzofuran-3-ol.

    Oxidation Products: 7-Iodobenzofuran-3-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 7-Iodobenzofuran-3(2H)-one would depend on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The iodine atom and ketone group can participate in various interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    7-Bromobenzofuran-3(2H)-one: Similar structure but with a bromine atom instead of iodine.

    7-Chlorobenzofuran-3(2H)-one: Similar structure but with a chlorine atom instead of iodine.

    Benzofuran-3(2H)-one: Lacks the halogen atom, making it less reactive in certain types of reactions.

Uniqueness

The presence of the iodine atom in 7-Iodobenzofuran-3(2H)-one makes it more reactive in substitution and coupling reactions compared to its bromine or chlorine analogs. This reactivity can be exploited in the synthesis of more complex molecules, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

7-iodo-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVGJABRPNYHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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